STAT5-IN-1

Description

Properties

IUPAC Name |

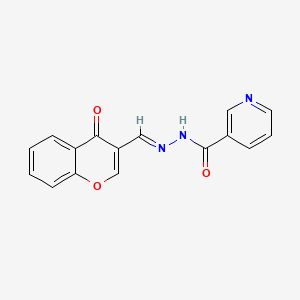

N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)/b18-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVIKTBRCQWOGT-GIJQJNRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of STAT5-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 5 (STAT5) proteins are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of the STAT5 signaling pathway is implicated in various malignancies, making it a compelling target for therapeutic intervention. STAT5-IN-1 is a cell-permeable, non-peptidic small molecule inhibitor that specifically targets STAT5. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, impact on signaling pathways, and cellular consequences. This document is intended to serve as a resource for researchers and drug development professionals working on the modulation of the JAK/STAT pathway.

Core Mechanism of Action: Direct Inhibition of the STAT5 SH2 Domain

This compound functions as a potent and selective inhibitor of STAT5 by directly binding to its Src Homology 2 (SH2) domain.[1][2][3] The SH2 domain is crucial for the activation of STAT5, as it mediates the binding of STAT5 to phosphorylated tyrosine residues on cytokine receptors and Janus kinases (JAKs).[3] By occupying the SH2 domain, this compound competitively inhibits the recruitment of STAT5 to the activated receptor complex, thereby preventing its subsequent phosphorylation and activation.

This inhibitory action is specific to the STAT5 protein. While this compound exhibits a significant inhibitory effect on the STAT5β isoform, its activity against other STAT family members, such as STAT1 and STAT3, and the tyrosine kinase Lck is considerably weaker.[2] This selectivity is a key attribute for a targeted therapeutic agent, minimizing off-target effects.

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and dissociation constants (Kd) reported in the literature.

| Target | Assay Type | IC50 / Kd | Reference(s) |

| STAT5β | Cell-free assay | 47 µM | |

| STAT1 | Cell-free assay | >500 µM | |

| STAT3 | Cell-free assay | >500 µM | |

| Lck | Cell-free assay | >500 µM | |

| STAT5a | Kinase Inhibition Assay | 22.2 µM (for a similar inhibitor, Stafia-1) | |

| STAT5b | Kinase Inhibition Assay | >200 µM (for a similar inhibitor, Stafia-1) |

Impact on the JAK/STAT Signaling Pathway

This compound disrupts the canonical JAK/STAT signaling cascade at a critical juncture. The binding of cytokines (e.g., IL-2, IL-3) or growth factors (e.g., Prolactin) to their cognate receptors triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domains of STAT proteins.

By blocking the STAT5 SH2 domain, this compound prevents the recruitment of STAT5 to these phosphotyrosine sites. Consequently, STAT5 is not phosphorylated by JAKs, a prerequisite for its dimerization, nuclear translocation, and DNA binding. This leads to the inhibition of the transcriptional activation of STAT5 target genes.

Figure 1: Inhibition of the JAK/STAT5 signaling pathway by this compound.

Downstream Cellular Effects

The inhibition of STAT5 activation by this compound leads to a cascade of downstream cellular effects, primarily through the modulation of STAT5 target gene expression. These genes are involved in key cellular processes such as cell cycle progression, apoptosis, and differentiation.

Inhibition of Cell Cycle Progression

STAT5 is known to promote cell cycle progression by upregulating the expression of key regulatory proteins, most notably Cyclin D1 . Cyclin D1 is a critical component of the cell cycle machinery that drives the transition from the G1 to the S phase. By preventing STAT5-mediated transcription, this compound leads to a decrease in Cyclin D1 levels, resulting in cell cycle arrest at the G1/S checkpoint.

Induction of Apoptosis

STAT5 promotes cell survival by inducing the expression of anti-apoptotic proteins, particularly Bcl-2 (B-cell lymphoma 2). Bcl-2 is a key regulator of the intrinsic apoptotic pathway, and its upregulation by STAT5 helps to maintain cell viability. This compound, by inhibiting STAT5 activity, leads to a downregulation of Bcl-2 expression. This sensitizes cells to apoptotic stimuli and can induce apoptosis in cancer cells that are dependent on STAT5 signaling for survival.

Modulation of Other Key Target Genes

Beyond Cyclin D1 and Bcl-2, STAT5 regulates a broader network of genes that are impacted by this compound. These include:

-

Pim-1: A proto-oncogene serine/threonine kinase that promotes cell survival and proliferation. STAT5 directly activates Pim-1 transcription.

-

SOCS (Suppressor of Cytokine Signaling): SOCS proteins, such as SOCS1 and SOCS3, are part of a negative feedback loop that attenuates cytokine signaling. STAT5 can induce the expression of SOCS genes. The effect of this compound on this feedback loop is complex and may be cell-context dependent.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis of STAT5 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation.

Materials:

-

Cell line of interest (e.g., K562, Ba/F3)

-

This compound (dissolved in DMSO)

-

Cytokine (e.g., IL-2, IL-3, or Prolactin)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere or stabilize in culture.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with antibodies against total STAT5 and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Figure 2: General workflow for Western Blot analysis.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on cell proliferation and viability.

Materials:

-

Cell line of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

-

Solubilization:

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the ability of STAT5 to bind to its consensus DNA sequence and the inhibitory effect of this compound on this interaction.

Materials:

-

Nuclear extracts from cells treated with or without this compound and cytokine.

-

Biotin- or radioactively-labeled DNA probe containing a STAT5 binding site (GAS element).

-

Unlabeled competitor probe.

-

Polyacrylamide gel and electrophoresis apparatus.

Procedure:

-

Nuclear Extract Preparation:

-

Prepare nuclear extracts from cells treated as described in the Western Blot protocol.

-

-

Binding Reaction:

-

Incubate the nuclear extracts with the labeled DNA probe in a binding buffer.

-

For competition experiments, add an excess of the unlabeled probe before adding the labeled probe.

-

-

Gel Electrophoresis:

-

Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

-

Detection:

-

If using a radioactive probe, expose the gel to X-ray film.

-

If using a biotinylated probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.

-

Conclusion

This compound is a valuable research tool for investigating the roles of STAT5 in normal physiology and disease. Its mechanism of action, centered on the direct inhibition of the STAT5 SH2 domain, leads to a specific blockade of the JAK/STAT5 signaling pathway. This results in the modulation of downstream target genes that control critical cellular processes, including cell cycle progression and apoptosis. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting STAT5 in various pathological contexts.

References

The Structure-Activity Relationship of STAT5-IN-1 and Other STAT5 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5A and STAT5B, are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of the STAT5 signaling pathway is implicated in various pathologies, including hematological malignancies and solid tumors, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of STAT5 inhibitors, with a focus on STAT5-IN-1 and other notable chemical scaffolds. It includes a summary of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the STAT5 signaling pathway and experimental workflows.

The STAT5 Signaling Pathway

The activation of STAT5 is a tightly regulated process initiated by the binding of extracellular ligands, such as cytokines (e.g., IL-2, IL-3, IL-7, GM-CSF) and growth factors (e.g., GH, EPO, TPO), to their cognate transmembrane receptors. This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptor. These phosphotyrosine motifs serve as docking sites for the SH2 domain of latent STAT5 monomers in the cytoplasm. Upon recruitment to the receptor complex, STAT5 is phosphorylated by JAKs on a conserved C-terminal tyrosine residue (Tyr694 in STAT5A and Tyr699 in STAT5B). This phosphorylation event induces a conformational change, leading to the dissociation of STAT5 from the receptor and the formation of stable homo- or heterodimers through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT5 dimers then translocate to the nucleus, where they bind to specific DNA sequences known as gamma-interferon activated sites (GAS) in the promoter regions of target genes, thereby modulating their transcription. Key downstream target genes of STAT5 include those involved in cell cycle progression (e.g., Cyclin D), apoptosis (e.g., Bcl-2, MCL-1), and cell migration (e.g., MMP-2).[1][2][3]

Structure-Activity Relationship of STAT5 Inhibitors

The development of small molecule inhibitors targeting STAT5 has primarily focused on the SH2 domain, which is crucial for both STAT5 phosphorylation and dimerization.

This compound and Chromone-Based Analogs

This compound is a cell-permeable, non-peptidic nicotinoyl hydrazone that acts as a selective inhibitor of STAT5. It binds to the SH2 domain of STAT5, thereby blocking its function.[4]

Quantitative Data for this compound

| Compound | Target | Assay | IC50 (µM) | Selectivity | Reference(s) |

| This compound | STAT5β | Fluorescence Polarization | 47 | >10-fold vs. STAT1, STAT3, Lck |

A key aspect of the structure-activity relationship of this compound revolves around the chromone ring. Substitution of the hydrogen atom at the C6 position of the chromone ring with an ethyl group has been shown to not affect the inhibitory activity against STAT5β. However, this modification leads to a complete loss of selectivity against other STAT family members, indicating that the C6 position is a critical determinant of selectivity. Further exploration of modifications on the chromone and nicotinoyl hydrazone moieties is necessary to develop more potent and selective inhibitors based on this scaffold.

Salicylic Acid-Based SH2 Domain Inhibitors

Another prominent class of STAT5 inhibitors is based on a salicylic acid scaffold, which mimics the phosphotyrosine residue that binds to the SH2 domain. A number of potent and selective inhibitors have been developed from this class.

Quantitative Data for Salicylic Acid-Based STAT5 Inhibitors

| Compound | Target(s) | Ki (µM) | Cellular IC50 (µM) | Reference(s) |

| BP-1-107 | STAT5 | < 5 | ~20 (in K562 and MV-4-11 cells) | |

| BP-1-108 | STAT5 | < 5 | ~20 (in K562 and MV-4-11 cells) | |

| SF-1-087 | STAT5 | < 5 | Not reported | |

| SF-1-088 | STAT5 | < 5 | Not reported | |

| Compound 13a | STAT5b | 0.145 | Not reported |

The SAR studies on these compounds have revealed that bulky hydrophobic substituents on certain positions of the scaffold can enhance selectivity for STAT5 over other STAT proteins. For instance, in some series, bulky hydrophobic groups at the R2 position appear to dictate selectivity for STAT5. The development of compound 13a, which exhibits nanomolar potency for STAT5b, highlights the potential of this scaffold for generating highly potent and selective inhibitors.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay for SH2 Domain Binding

This assay is used to determine the binding affinity (Ki) of a test compound to the STAT5 SH2 domain by measuring its ability to displace a fluorescently labeled phosphopeptide probe.

Methodology:

-

Reagents and Buffers:

-

Recombinant STAT5 SH2 domain protein.

-

Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-GpYLVLDKW).

-

Assay Buffer: e.g., 100 mM potassium phosphate (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% Tween-20.

-

Test compounds serially diluted in DMSO.

-

-

Assay Procedure:

-

In a 384-well black plate, add the assay buffer.

-

Add a fixed concentration of the fluorescently labeled phosphopeptide probe (typically at or below its Kd).

-

Add a fixed concentration of the STAT5 SH2 domain protein.

-

Add varying concentrations of the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

-

The IC50 value, the concentration of inhibitor that displaces 50% of the fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve.

-

The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

In Vitro STAT5 Phosphorylation Assay

This assay directly measures the ability of a compound to inhibit the phosphorylation of STAT5 by an upstream kinase, such as JAK2.

Methodology:

-

Reagents and Buffers:

-

Recombinant full-length STAT5 protein.

-

Active recombinant JAK2 kinase.

-

Kinase Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 µM ATP.

-

Test compounds serially diluted in DMSO.

-

Stop Solution: e.g., 4X Laemmli sample buffer.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the kinase assay buffer, STAT5 protein, and the test compound at various concentrations.

-

Initiate the reaction by adding the JAK2 kinase.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution and heating at 95°C for 5 minutes.

-

-

Detection of Phosphorylation:

-

The level of STAT5 phosphorylation (pSTAT5) is determined by Western blotting using a primary antibody specific for phospho-STAT5 (e.g., anti-pY694/699 STAT5) and a corresponding HRP-conjugated secondary antibody.

-

The total STAT5 levels are also measured as a loading control using a total STAT5 antibody.

-

Alternatively, a variety of ELISA-based or TR-FRET assays can be used for a more high-throughput analysis of pSTAT5 levels.

-

Cellular Assay for STAT5 Activity (Western Blot)

This assay assesses the ability of a compound to inhibit STAT5 phosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line with constitutive STAT5 activation (e.g., K562) or a cytokine-dependent cell line (e.g., TF-1).

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

For cytokine-dependent cell lines, stimulate with the appropriate cytokine (e.g., GM-CSF or IL-3) for a short period (e.g., 15-30 minutes) before harvesting.

-

-

Protein Extraction and Quantification:

-

Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phospho-STAT5.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

The level of STAT5 inhibition is determined by the ratio of pSTAT5 to total STAT5 or the loading control.

-

Conclusion

The development of potent and selective STAT5 inhibitors holds significant promise for the treatment of various cancers and other diseases driven by aberrant STAT5 signaling. The structure-activity relationships of existing inhibitor classes, such as the chromone-based this compound and salicylic acid-based SH2 domain binders, provide a valuable foundation for the design of next-generation therapeutics. The experimental protocols detailed in this guide offer robust methods for the evaluation of novel STAT5 inhibitors, from initial binding assessment to cellular activity profiling. Continued research in this area, focusing on the optimization of potency, selectivity, and pharmacokinetic properties, is crucial for translating the therapeutic potential of STAT5 inhibition into clinical success.

References

- 1. researchgate.net [researchgate.net]

- 2. STAT5 - Wikipedia [en.wikipedia.org]

- 3. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

STAT5-IN-1: A Comprehensive Profile of its Selectivity Against other STAT Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator in signaling pathways that govern cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various malignancies, making it a compelling target for therapeutic intervention. STAT5-IN-1 is a small molecule inhibitor designed to target STAT5. This technical guide provides an in-depth analysis of the selectivity profile of this compound against other members of the STAT protein family, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Selectivity Profile of this compound

This compound demonstrates a notable preference for inhibiting the STAT5β isoform. The inhibitor's potency is significantly lower against other STAT family members, highlighting its selective nature.

Quantitative Inhibition Data

The inhibitory activity of this compound against various STAT proteins has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| STAT Protein | IC50 (μM) | Fold Selectivity vs. STAT5β |

| STAT5β | 47 | 1 |

| STAT1 | >500 | >10.6 |

| STAT3 | >500 | >10.6 |

| STAT2 | Data not available | - |

| STAT4 | Data not available | - |

| STAT6 | Data not available | - |

Data sourced from publicly available information.[1][2]

The data clearly indicates that this compound is at least 10.6-fold more selective for STAT5β over STAT1 and STAT3.[1][2] The lack of available data for STAT2, STAT4, and STAT6 warrants further investigation to establish a complete selectivity profile.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the Src Homology 2 (SH2) domain of the STAT5 protein.[1] The SH2 domain is crucial for the dimerization of STAT proteins upon their phosphorylation by Janus kinases (JAKs). By binding to this domain, this compound prevents the formation of STAT5 dimers, which is a prerequisite for their translocation to the nucleus and subsequent regulation of gene transcription.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is essential to visualize the STAT5 signaling pathway and the experimental workflows used to assess its inhibition.

STAT5 Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway with a focus on STAT5 activation.

Caption: Canonical JAK-STAT5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Selectivity Assays

The determination of the selectivity profile of this compound involves a series of biochemical and cellular assays. The general workflow for these assays is depicted below.

Caption: General experimental workflow for determining the selectivity profile of STAT5 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the selectivity of this compound.

Fluorescence Polarization (FP) Assay

This biochemical assay is used to measure the binding affinity of this compound to the SH2 domains of various STAT proteins.

Objective: To determine the IC50 values of this compound for the SH2 domains of STAT1, STAT2, STAT3, STAT4, STAT5, and STAT6.

Principle: The assay measures the change in polarization of fluorescently labeled phosphopeptides that bind to the STAT SH2 domains. When the labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger STAT protein, its tumbling is slowed, leading to an increase in polarization. An inhibitor that competes with the peptide for binding to the SH2 domain will cause a decrease in polarization.

Materials:

-

Recombinant STAT proteins (STAT1-6)

-

Fluorescently labeled phosphopeptide probes specific for each STAT SH2 domain

-

This compound

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

Microplates (e.g., black, 384-well)

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the recombinant STAT protein, the fluorescently labeled phosphopeptide probe, and the diluted this compound.

-

Include control wells containing:

-

Probe only (for baseline polarization)

-

Probe and STAT protein (for maximum polarization)

-

Probe, STAT protein, and a known inhibitor (positive control)

-

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique used to study protein-DNA interactions and can be adapted to assess the inhibition of STAT DNA binding by compounds like this compound.

Objective: To confirm that this compound inhibits the DNA-binding activity of STAT5.

Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. The inhibition of this complex formation by an inhibitor can be visualized as a decrease in the shifted band.

Materials:

-

Nuclear extracts from cells with activated STAT5 or recombinant STAT5 protein

-

This compound

-

Double-stranded DNA probe containing the STAT5 consensus binding site (e.g., GAS motif), labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC) as a non-specific competitor DNA

-

Non-denaturing polyacrylamide gel

-

Electrophoresis apparatus and power supply

-

Detection system (e.g., autoradiography film, chemiluminescence imager, or fluorescence scanner)

Procedure:

-

Prepare reaction mixtures containing the nuclear extract or recombinant STAT5, binding buffer, and poly(dI-dC).

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to STAT5.

-

Add the labeled DNA probe to each reaction and incubate for a further period (e.g., 20-30 minutes) to allow for protein-DNA binding.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Perform electrophoresis at a constant voltage until the dye front has migrated a sufficient distance.

-

Dry the gel (if using radioactive probes) and expose it to autoradiography film or an imaging system.

-

Analyze the results by observing the decrease in the intensity of the shifted band corresponding to the STAT5-DNA complex in the presence of increasing concentrations of this compound.

Cellular Assay for STAT5 Inhibition

This assay evaluates the ability of this compound to inhibit STAT5 signaling within a cellular context.

Objective: To assess the effect of this compound on the phosphorylation and downstream signaling of STAT5 in cells.

Principle: Cells are stimulated with a cytokine that activates the JAK-STAT5 pathway. The effect of the inhibitor on the phosphorylation of STAT5 is then measured, typically by Western blotting or flow cytometry.

Materials:

-

A suitable cell line (e.g., murine splenocytes, TF-1 cells)

-

Cell culture medium and supplements

-

Cytokine for stimulation (e.g., IL-2, GM-CSF)

-

This compound

-

Lysis buffer (for Western blotting)

-

Fixation and permeabilization buffers (for flow cytometry)

-

Primary antibodies against total STAT5 and phosphorylated STAT5 (pSTAT5)

-

Secondary antibodies conjugated to HRP (for Western blotting) or a fluorophore (for flow cytometry)

-

Western blotting or flow cytometry equipment and reagents

Procedure (Western Blotting):

-

Seed cells in culture plates and allow them to adhere or grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against pSTAT5 and total STAT5.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of pSTAT5 to total STAT5 and assess the inhibitory effect of this compound.

Conclusion

This compound is a selective inhibitor of STAT5β, demonstrating significantly lower potency against STAT1 and STAT3. Its mechanism of action through the inhibition of the SH2 domain-mediated dimerization is a well-established strategy for targeting STAT proteins. The provided experimental protocols offer a framework for the comprehensive evaluation of the selectivity and cellular activity of STAT5 inhibitors. Further studies are required to fully elucidate the selectivity profile of this compound against all STAT family members and to translate its in vitro activity into potential therapeutic applications.

References

The In-Depth Technical Guide to STAT5-IN-1: An Inhibitor of STAT5 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor STAT5-IN-1, focusing on its mechanism of action, its effect on STAT5 phosphorylation, and detailed experimental protocols for its use in research settings.

Executive Summary

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein involved in cellular proliferation, differentiation, and survival. Its aberrant activation is implicated in various malignancies, making it a key target for therapeutic intervention. This compound is a cell-permeable, non-peptidic nicotinoyl hydrazone that acts as a potent and selective inhibitor of STAT5.[1][2] This document outlines the core characteristics of this compound, its impact on the STAT5 signaling pathway, and provides detailed methodologies for its application in laboratory research.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the SH2 domain of the STAT5β isoform.[1][2] The SH2 domain is crucial for the dimerization of STAT5 proteins upon their phosphorylation by upstream kinases such as Janus kinases (JAKs). By binding to this domain, this compound allosterically prevents the conformational changes required for STAT5 dimerization and subsequent nuclear translocation, thereby inhibiting its transcriptional activity.

Quantitative Data on STAT5 Phosphorylation Inhibition

This compound has been demonstrated to inhibit the phosphorylation of STAT5 in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for STAT5β is 47 μM.[1] The inhibitor shows high selectivity for STAT5 over other STAT family members, with an IC50 greater than 500 μM for STAT1 and STAT3.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Cell Line / Assay Condition | Reference |

| STAT5β | 47 μM | Cell-free assay | |

| STAT1 | >500 μM | Cell-free assay | |

| STAT3 | >500 μM | Cell-free assay | |

| STAT5 Phosphorylation | Dose-dependent inhibition | K562 cells |

Signaling Pathways

The Canonical JAK-STAT5 Signaling Pathway

The activation of STAT5 is a key event in the JAK-STAT signaling cascade, which is initiated by the binding of cytokines (e.g., IL-2, IL-3, GM-CSF) or growth factors to their cognate receptors on the cell surface. This binding event leads to the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the cytoplasmic tail of the receptor. These phosphorylated tyrosines serve as docking sites for the SH2 domains of STAT5 monomers. Once recruited, STAT5 is phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent binding to specific DNA response elements to regulate the transcription of target genes involved in cell survival (e.g., Bcl-2), proliferation (e.g., Cyclin D1), and differentiation (e.g., c-Myc).

Experimental Protocols

Western Blot Analysis of STAT5 Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of this compound on STAT5 phosphorylation in a cell-based assay.

5.1.1 Materials

-

Cell line with constitutively active STAT5 (e.g., K562, HEL)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

5.1.2 Procedure

-

Cell Culture and Treatment:

-

Seed cells at a density of 1 x 10^6 cells/mL in complete medium and incubate overnight.

-

Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 μM) or DMSO for the desired time (e.g., 4, 8, 24 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-phospho-STAT5 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with anti-STAT5 antibody as a loading control.

-

Cell Viability Assay (MTT)

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.

5.2.1 Materials

-

Cancer cell line (e.g., K562)

-

96-well plates

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

5.2.2 Procedure

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound or DMSO for 24, 48, or 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Downstream Effects of STAT5 Inhibition by this compound

Inhibition of STAT5 phosphorylation by this compound is expected to modulate the expression of STAT5 target genes, leading to downstream cellular effects.

Table 2: Key Downstream Target Genes of STAT5 and Predicted Effect of this compound

| Target Gene | Function | Predicted Effect of this compound |

| Cyclin D1 | Cell cycle progression | Downregulation |

| Bcl-2 / Bcl-xL | Anti-apoptosis | Downregulation |

| c-Myc | Proliferation, cell growth | Downregulation |

Studies have shown that inhibition of STAT5 leads to decreased expression of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like Cyclin D1, ultimately inducing apoptosis and inhibiting proliferation in cancer cells.

Conclusion

This compound is a valuable research tool for investigating the role of the STAT5 signaling pathway in various biological processes, particularly in the context of cancer. Its high selectivity and characterized mechanism of action make it a suitable probe for dissecting the downstream consequences of STAT5 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies to further elucidate the therapeutic potential of targeting STAT5.

References

An In-depth Technical Guide to STAT5-IN-1 Downstream Signaling Pathway Analysis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5A and STAT5B, are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, survival, and differentiation.[1][2] Aberrant activation of the STAT5 pathway is a hallmark of various malignancies, particularly in hematological cancers, making it a compelling target for therapeutic intervention.[3][4] STAT5-IN-1 is a selective inhibitor that targets STAT5, offering a valuable tool for both research and potential drug development. This guide provides a comprehensive overview of the STAT5 signaling pathway, the mechanism of this compound, its downstream effects, and detailed protocols for its analysis.

The Canonical STAT5 Signaling Pathway

The activation of STAT5 is a multi-step process initiated by the binding of ligands, such as cytokines (e.g., IL-2, IL-3, GM-CSF) and growth factors, to their cognate transmembrane receptors.[5] This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs).

Activation Cascade:

-

Kinase Activation: Ligand binding induces receptor dimerization and conformational changes, leading to the trans-phosphorylation and activation of JAKs.

-

Receptor Phosphorylation: Activated JAKs phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for STAT proteins.

-

STAT5 Recruitment and Phosphorylation: STAT5 proteins, present in the cytoplasm, are recruited to these phosphorylated sites via their Src Homology 2 (SH2) domains. Subsequently, JAKs phosphorylate a critical tyrosine residue (Tyr694) on the C-terminus of STAT5.

-

Dimerization and Nuclear Translocation: This phosphorylation event causes STAT5 to dissociate from the receptor and form stable homo- or heterodimers through reciprocal SH2 domain-phosphotyrosine interactions.

-

Gene Transcription: The activated STAT5 dimers translocate into the nucleus, where they bind to specific DNA consensus sequences known as Gamma-Activated Sites (GAS) within the promoter regions of target genes, thereby modulating their transcription.

This signaling cascade is tightly regulated by negative feedback mechanisms, including phosphatases (e.g., SHP-2) and inhibitors like the Suppressor of Cytokine Signaling (SOCS) and Protein Inhibitor of Activated STAT (PIAS) families.

Figure 1: Canonical JAK-STAT5 Signaling Pathway.

This compound: Mechanism of Action

This compound is a cell-permeable small molecule inhibitor designed to selectively target the STAT5 signaling pathway. Its primary mechanism involves binding to the SH2 domain of STAT5. By occupying this critical domain, this compound sterically hinders the recruitment of STAT5 to the phosphorylated receptor complex, thereby preventing its subsequent phosphorylation by JAKs. This action effectively blocks the entire downstream signaling cascade.

This compound exhibits selectivity for STAT5, with a reported half-maximal inhibitory concentration (IC50) of 47 μM for the STAT5β isoform. Its inhibitory effect on other STAT family members, such as STAT1 and STAT3, is significantly lower (IC50 > 500 μM), highlighting its utility as a specific probe for studying STAT5 function.

Figure 2: Mechanism of Action of this compound.

Downstream Cellular Effects and Target Gene Modulation

Inhibition of STAT5 phosphorylation by this compound prevents the transcription of its target genes, which are crucial for tumorigenesis and cell survival. This leads to several key anti-cancer effects.

-

Induction of Apoptosis: STAT5 promotes cell survival by upregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. Inhibition by this compound leads to the downregulation of these factors, shifting the cellular balance towards apoptosis.

-

Cell Cycle Arrest: STAT5 is known to drive cell proliferation by activating the transcription of cell cycle regulators like c-Myc and Cyclin D1/D2. Blocking STAT5 activity results in decreased expression of these genes, leading to cell cycle arrest.

-

Reduced Proliferation and Survival: The combined effect of apoptosis induction and cell cycle arrest significantly reduces the overall proliferation and survival of cancer cells dependent on the STAT5 pathway.

Quantitative Data on STAT5 Inhibition

The efficacy of STAT5 inhibitors has been quantified in various studies. The tables below summarize key findings on the inhibitory concentrations and downstream gene modulation.

| Inhibitor | Assay Type | Cell Line / System | IC50 / Concentration | Reference |

| This compound | Cell-free assay | STAT5β isoform | 47 μM | |

| This compound | Cell-free assay | STAT1, STAT3 | >500 μM | |

| JPX-Series (Dual STAT3/STAT5) | Cell Viability (72h) | Primary T-PLL cells | 0.49 µM - 1.91 µM | |

| Compound 13a | Cell Viability (72h) | K562 (CML) | ~3.5 µM | |

| Topotecan | STAT5 Phosphorylation | MOLM13, NB4, KG1 (AML) | Effective at 1-10 µM |

Table 1: Inhibitory Concentrations of Various STAT5 Inhibitors.

| Inhibitor | Cell Line | Time | Target Gene | Effect | Reference |

| Compound 13a (15 µM) | K562 | 24h | MCL-1 | Complete Knockdown | |

| Compound 13a (15 µM) | K562 | 5h | MYC | Dose-dependent decrease | |

| Topotecan | MOLM13 | 16h | CMYC | Significant mRNA decrease | |

| Topotecan | MOLM13 | 16h | CYCLIND2 | Significant mRNA decrease | |

| Topotecan | MOLM13 | 16h | PIM1 | Significant mRNA decrease | |

| Topotecan | MOLM13 | 16h | SURVIVIN | Significant mRNA decrease |

Table 2: Modulation of STAT5 Downstream Target Gene Expression by Inhibitors.

Experimental Protocols for Pathway Analysis

Analyzing the effects of this compound requires a multi-faceted approach. Below are detailed protocols for key experiments.

Figure 3: Experimental Workflow for this compound Pathway Analysis.

Western Blot for Phospho-STAT5 (p-STAT5) Inhibition

This protocol is used to quantify the levels of total and phosphorylated STAT5, providing direct evidence of inhibitor activity.

1. Cell Culture and Treatment:

-

Seed STAT5-dependent cells (e.g., K562, Ba/F3) at an appropriate density.

-

After adherence or recovery, starve cells of serum or specific cytokines if necessary to reduce basal STAT5 activation.

-

Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).

-

For a positive control, stimulate a set of untreated cells with a known STAT5 activator (e.g., IL-3, GM-CSF) for 15-30 minutes before harvesting.

2. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

-

Wash 3 times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Stripping and Reprobing:

-

To normalize the data, strip the membrane using a mild stripping buffer.

-

Re-probe the membrane for total STAT5 and a loading control (e.g., β-Actin or GAPDH) by repeating the immunoblotting steps with the respective primary antibodies.

Luciferase Reporter Assay for STAT5 Transcriptional Activity

This assay measures the ability of STAT5 to act as a transcription factor.

1. Cell Transfection:

-

Co-transfect cells (e.g., HEK293T) with a STAT5-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. The reporter plasmid contains multiple copies of the STAT5 GAS consensus sequence upstream of a minimal promoter driving firefly luciferase expression.

-

Alternatively, use a stable cell line expressing the reporter construct (e.g., STAT5 Reporter Ba/F3 Cell Line).

2. Cell Treatment:

-

Seed the transfected or stable cells in a 96-well plate.

-

Treat the cells with this compound or vehicle control for the desired duration.

-

Stimulate the cells with a STAT5-activating cytokine (e.g., IL-3) for 6-16 hours to induce luciferase expression.

3. Lysis and Signal Measurement:

-

Lyse the cells using the buffer provided in a dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Express the results as a percentage of the activity observed in the stimulated, vehicle-treated control cells.

Chromatin Immunoprecipitation (ChIP) for STAT5 DNA Binding

ChIP is used to determine if this compound prevents the binding of STAT5 to the promoter regions of its target genes.

1. Cross-linking and Cell Lysis:

-

Treat cells with this compound and/or a cytokine stimulus.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

2. Chromatin Shearing:

-

Resuspend the nuclear pellet in a suitable buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

3. Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G agarose beads.

-

Incubate a portion of the lysate (input control) separately.

-

Incubate the remaining lysate with an anti-STAT5 antibody or a negative control IgG overnight at 4°C.

-

Precipitate the antibody-protein-DNA complexes by adding Protein A/G beads.

4. Elution and Reverse Cross-linking:

-

Wash the beads extensively to remove non-specific binding.

-

Elute the complexes from the beads.

-

Reverse the cross-links by heating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Analysis:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Analyze the enrichment of specific promoter regions (e.g., Bcl-2, c-Myc) using quantitative PCR (qPCR) with primers flanking the known GAS elements. Data is typically presented as a percentage of the input.

References

- 1. STAT5 in Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STAT5 - Wikipedia [en.wikipedia.org]

- 3. Involvement of STAT5 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stat5 Antibody | Cell Signaling Technology [cellsignal.com]

A Technical Guide to STAT5-IN-1: Mechanism and Application in the Inhibition of STAT5 Dimerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of STAT5-IN-1, a small molecule inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5). We will explore the critical role of STAT5 in cellular signaling, its activation pathway, and the precise mechanism by which this compound obstructs its function by preventing dimerization. This document synthesizes quantitative data, details key experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction: The STAT5 Signaling Axis

Signal Transducer and Activator of Transcription 5 (STAT5) refers to two highly homologous proteins, STAT5A and STAT5B, which are key mediators of cytokine, growth factor, and hormone signaling.[1][2] These transcription factors are integral to numerous cellular processes, including cell proliferation, differentiation, survival, and apoptosis.[1][3][4] The activation of the STAT5 pathway is a tightly regulated process. In its inactive state, STAT5 exists as a latent monomer in the cytoplasm. Dysregulation and constitutive activation of STAT5 are hallmarks of various human cancers, including myeloid and lymphoblastic leukemias, as well as prostate cancer, making it a compelling target for therapeutic intervention.

The canonical activation of STAT5 is a multi-step process initiated by ligand binding to a cell surface receptor. This triggers the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor's cytoplasmic domain. These phosphotyrosine sites serve as docking stations for the SH2 (Src Homology 2) domain of STAT5 monomers. Once recruited, STAT5 is itself phosphorylated by JAKs on a critical C-terminal tyrosine residue (Y694 in STAT5A and Y699 in STAT5B). This phosphorylation event is the crucial step that induces a conformational change, causing STAT5 to dissociate from the receptor and enabling it to dimerize with another phosphorylated STAT5 molecule through a reciprocal SH2-phosphotyrosine interaction. These stable STAT5 dimers then translocate to the nucleus, bind to specific DNA sequences known as gamma-activated sequences (GAS) in the promoters of target genes, and regulate their transcription.

This compound: A Targeted Inhibitor of the SH2 Domain

This compound is a cell-permeable, chromone-based small molecule that acts as a direct inhibitor of STAT5. Its primary mechanism of action is the suppression of STAT5 function by binding directly to the STAT5 SH2 domain. This interaction is central to its inhibitory effect, as the SH2 domain is indispensable for the dimerization of activated STAT5 proteins.

By occupying the SH2 domain, this compound physically obstructs the binding pocket that would normally recognize the phosphotyrosine residue of another activated STAT5 monomer. This steric hindrance makes the reciprocal SH2-phosphotyrosine interaction impossible, thereby directly inhibiting the formation of STAT5 homodimers and heterodimers. As dimerization is a prerequisite for nuclear translocation and DNA binding, this compound effectively halts the entire downstream signaling cascade. This blockade of STAT5/STAT5 DNA binding has been demonstrated in nuclear extracts, confirming the inhibitor's efficacy in preventing the final step of the signaling pathway.

Figure 1: Mechanism of this compound Inhibition.

Quantitative Data and Specificity

This compound exhibits selectivity for STAT5 over other members of the STAT family, a critical feature for a targeted inhibitor. The following table summarizes key quantitative data gathered from in vitro and cell-based assays.

| Parameter | Target | Value | Assay Context / Cell Line | Reference |

| IC₅₀ | STAT5β | 47 µM | Cell-free assay | |

| IC₅₀ | STAT1 | >500 µM | Cell-free assay | |

| IC₅₀ | STAT3 | >500 µM | Cell-free assay | |

| IC₅₀ | Lck (tyrosine kinase) | >500 µM | Cell-free assay | |

| Effective Conc. | STAT5 Signaling | 0.47 mM | Murine Splenocytes (Treg differentiation) | |

| In Vivo Dosage | STAT5 Inhibition | 10 mg/kg | ApoE-/- Mice (Atherosclerosis model), oral admin. |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that this compound is significantly more potent against STAT5β compared to STAT1 and STAT3, minimizing off-target effects on these closely related signaling pathways at effective concentrations.

Key Experimental Protocols

Verifying the mechanism and efficacy of this compound involves several key experimental procedures. Detailed methodologies are provided below.

This protocol quantifies the level of phosphorylated STAT5 (pSTAT5), the activated precursor to dimerization, within cells following cytokine stimulation.

-

Cell Preparation: Culture cells of interest (e.g., primary T-cells, Ba/F3 cells) under appropriate conditions. For cytokine starvation, wash cells and culture in cytokine-free media for 4-6 hours or as required. Plate approximately 1 x 10⁵ cells per well in a 96-well V-bottom plate.

-

Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration (e.g., 0.47 mM) in cell culture media and pre-incubate with the cells for 1-2 hours at 37°C.

-

Cytokine Stimulation: Stimulate the cells by adding a known concentration of a STAT5-activating cytokine (e.g., IL-2, IL-7, Epo) for a short duration, typically 15-30 minutes at 37°C.

-

Fixation: Immediately stop the stimulation by adding 1.5% - 4% paraformaldehyde (PFA) directly to the wells and incubate for 10 minutes at room temperature to cross-link proteins.

-

Permeabilization: Wash the cells with FACS buffer (PBS + 0.5% BSA). Permeabilize the cells by resuspending the pellet in ice-cold 90-100% methanol and incubating for at least 10 minutes on ice. This step is crucial for allowing the antibody to access intracellular pSTAT5.

-

Staining: Wash out the methanol and stain the cells with a fluorophore-conjugated anti-pSTAT5 (pY694) antibody for 30-60 minutes at room temperature, protected from light.

-

Data Acquisition: Wash the cells again and resuspend in FACS buffer. Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel to quantify the levels of intracellular pSTAT5.

Figure 2: Workflow for pSTAT5 Analysis.

This assay directly visualizes the formation of STAT5 dimers, allowing for a clear assessment of inhibition by this compound.

-

Cell Treatment and Lysis: Treat cells with this compound and stimulate with a cytokine as described in the protocol above.

-

Whole Cell Lysate Preparation: After stimulation, wash cells with ice-cold PBS. Lyse the cells on ice using a non-denaturing lysis buffer (e.g., containing 1% Nonidet P-40, protease and phosphatase inhibitors, but without SDS or reducing agents like DTT/β-mercaptoethanol).

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

-

Native Polyacrylamide Gel Electrophoresis (PAGE): Load equal amounts of protein onto a native polyacrylamide gel. Run the electrophoresis under non-denaturing conditions at 4°C to preserve the native protein complexes (dimers).

-

Western Blotting: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody against total STAT5. Subsequently, use a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of a higher molecular weight band corresponding to the STAT5 dimer (~180 kDa) will be reduced in samples treated with this compound. A lower band representing the monomer (~90 kDa) will also be visible.

EMSA is used to detect the inhibition of STAT5 DNA-binding activity, a direct downstream consequence of dimerization failure.

-

Nuclear Extract Preparation: Following cell treatment and stimulation, prepare nuclear extracts using a nuclear/cytoplasmic extraction kit or a hypotonic buffer lysis method.

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides containing a consensus STAT5 binding site (GAS motif). Label the double-stranded probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific competitor DNA [e.g., poly(dI-dC)] to prevent non-specific binding.

-

Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: If using a radioactive probe, dry the gel and expose it to X-ray film. If using a non-radioactive probe, transfer the complexes to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence. A "shifted" band, representing the STAT5-DNA complex, will be present in control lanes and diminished in lanes with extracts from this compound-treated cells.

The STAT5 Signaling Pathway and Its Interruption

The following diagram illustrates the canonical JAK-STAT5 pathway and highlights the specific point of intervention for this compound.

Figure 3: STAT5 Signaling Pathway Interruption.

Applications in Research and Drug Development

This compound serves as an invaluable tool for dissecting the roles of STAT5 in various biological contexts. Its ability to selectively inhibit STAT5 allows researchers to probe the specific contributions of this pathway to cell viability, proliferation, and gene expression in both normal and pathological states.

From a therapeutic perspective, the dependence of many malignancies on STAT5 signaling makes direct inhibition an attractive strategy. This compound, as a lead compound, demonstrates the feasibility of targeting the STAT5 SH2 domain to disrupt dimerization. This approach offers an alternative to upstream kinase inhibitors, which can suffer from a lack of selectivity and the development of resistance. Further development of SH2 domain inhibitors with improved potency and pharmacokinetic properties holds significant promise for the treatment of hematological malignancies, prostate cancer, and potentially inflammatory and autoimmune diseases where STAT5 is implicated.

References

Investigating the Cell Permeability of STAT5-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various malignancies, making it a compelling target for therapeutic intervention. STAT5-IN-1 is a selective, cell-permeable inhibitor of STAT5 that functions by binding to the SH2 domain, thereby preventing its phosphorylation and subsequent activation.[1][2][3][4] This technical guide provides a comprehensive overview of the cell permeability of this compound, offering insights into its mechanism of action, experimental protocols for permeability assessment, and the signaling pathways it modulates.

Data Presentation: Physicochemical and Permeability Characteristics

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 293.28 g/mol | |

| Formula | C16H11N3O3 | |

| IC50 (STAT5β, cell-free) | 47 µM | |

| Solubility | 20 mg/mL in DMSO |

Table 2: In Vitro Permeability Data for this compound

| Assay Type | Cell Line / Membrane | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) | Efflux Ratio | Reference |

| Caco-2 | Human colon adenocarcinoma | Data not available | Data not available | Data not available | |

| PAMPA | Artificial membrane | Data not available | - | - |

Papp (A→B): Apparent permeability from apical to basolateral. Papp (B→A): Apparent permeability from basolateral to apical.

Experimental Protocols

To facilitate the determination of the cell permeability of this compound, detailed protocols for two standard in vitro assays are provided below.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier. This assay is a gold standard for predicting in vivo drug absorption.

Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

-

Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

-

Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value >200 Ω·cm2 is generally considered acceptable.

-

Permeability Assay (Apical to Basolateral - A→B): a. Wash the monolayer with pre-warmed HBSS. b. Add HBSS containing a known concentration of this compound to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes). f. Replace the collected volume with fresh HBSS.

-

Permeability Assay (Basolateral to Apical - B→A): a. Repeat the procedure with this compound added to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

-

Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux (mass/time)

-

A is the surface area of the membrane (cm2)

-

C0 is the initial concentration in the donor chamber (mass/volume)

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive transcellular permeability. It utilizes a lipid-infused artificial membrane.

Objective: To determine the passive permeability of this compound.

Materials:

-

96-well filter plates (e.g., PVDF membrane)

-

96-well acceptor plates

-

Phospholipid solution (e.g., 2% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound

-

Plate reader or LC-MS/MS

Methodology:

-

Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

-

Donor Solution: Add a solution of this compound in PBS to the wells of the donor plate.

-

Acceptor Solution: Fill the wells of the acceptor plate with PBS.

-

Sandwich Assembly: Place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

-

Concentration Measurement: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.

-

Calculation of Permeability (Pe): The effective permeability is calculated using established equations that account for the concentration change in both compartments.

Mandatory Visualizations

STAT5 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical JAK-STAT5 signaling pathway and the mechanism of inhibition by this compound. Cytokine binding to its receptor leads to the activation of Janus kinases (JAKs), which in turn phosphorylate the receptor, creating docking sites for STAT5. STAT5 is then phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression. This compound inhibits this pathway by binding to the SH2 domain of STAT5, preventing its phosphorylation and subsequent downstream signaling.

Experimental Workflow for Caco-2 Permeability Assay

This diagram outlines the key steps involved in performing a Caco-2 cell permeability assay to determine the bidirectional transport of a test compound.

Logical Relationship: Cell Permeability and Biological Activity

The cell permeability of this compound is a critical determinant of its biological efficacy. This diagram illustrates the logical flow from the compound's physicochemical properties to its ultimate therapeutic effect.

References

The Role of STAT5-IN-1 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 5 (STAT5) proteins are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival.[1][2] Aberrant STAT5 activation is a hallmark of various malignancies, including prostate cancer and leukemia, making it a compelling target for therapeutic intervention.[1][3][4] STAT5-IN-1 is a cell-permeable, non-peptide small molecule inhibitor that selectively targets STAT5. This technical guide provides an in-depth analysis of the role of this compound in inducing apoptosis, summarizing its mechanism of action, effects on key signaling pathways, and relevant experimental protocols.

Introduction to STAT5 and Its Role in Cancer

The STAT family of proteins consists of seven members that act as transcription factors. Upon activation by upstream kinases, such as Janus kinases (JAKs), STAT proteins dimerize, translocate to the nucleus, and regulate the expression of target genes involved in critical cellular processes. STAT5, comprising two highly homologous isoforms, STAT5A and STAT5B, is particularly crucial for cell survival pathways. In numerous cancers, constitutive activation of STAT5 promotes uncontrolled cell growth and inhibits apoptosis, primarily through the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. Therefore, inhibiting the STAT5 signaling pathway presents a promising strategy for cancer therapy.

This compound: A Selective Inhibitor of STAT5

This compound is a chromone-based nicotinoyl hydrazone that functions as a potent and selective inhibitor of STAT5. Its primary mechanism of action involves binding to the SH2 domain of STAT5, which is crucial for its dimerization and subsequent activation. By occupying the SH2 domain, this compound effectively blocks the STAT5 signaling cascade.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in cell-free assays, demonstrating its selectivity for the STAT5β isoform.

| Parameter | Value | Target | Assay Type |

| IC50 | 47 µM | STAT5β | Cell-free assay |

Table 1: Inhibitory Concentration of this compound. This table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound against its primary target.

The Role of this compound in Inducing Apoptosis

Inhibition of the constitutively active STAT5 signaling pathway by this compound is hypothesized to induce apoptosis in cancer cells that are dependent on this pathway for survival. The induction of apoptosis is a key mechanism through which many anti-cancer agents exert their effects. While direct quantitative data on apoptosis induction by this compound is limited in publicly available literature, studies on other STAT5 inhibitors and STAT5 gene silencing provide strong evidence for this effect.

For instance, the use of a dominant-negative STAT5 mutant in prostate cancer cell lines (CWR22Rv and LNCaP) resulted in significant induction of apoptosis, as evidenced by morphological changes, DNA fragmentation, and caspase-3 activation.

Signaling Pathway of STAT5-Mediated Survival and Apoptosis Induction by Its Inhibition

The canonical STAT5 signaling pathway promotes cell survival. Upon cytokine or growth factor stimulation, JAKs phosphorylate STAT5, leading to its dimerization, nuclear translocation, and transcription of anti-apoptotic genes. Inhibition of this pathway by this compound is expected to reverse these effects, leading to apoptosis.

Caption: STAT5 signaling pathway and the mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in inducing apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., prostate cancer cell line LNCaP)

-

96-well culture plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Complete culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle control.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at a low speed.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Analysis:

-

Annexin V-negative, PI-negative: Live cells